ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate
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Overview
Description
Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a chemical compound with the molecular formula C11H17NO3 . Its average mass is 211.258 Da and its monoisotopic mass is 211.120850 Da .
Synthesis Analysis
The synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton, which is present in a broad spectrum of bioactive natural products, has been achieved via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C11H17NO3), average mass (211.258 Da), and monoisotopic mass (211.120850 Da) .Scientific Research Applications
Synthesis and Chemical Properties
- Selective Synthesis : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are readily converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).
- Molecular Structure Analysis : X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant, apixaban, has been reported, providing insights into its molecular structure (Wang et al., 2017).
Role in Synthesis of Novel Compounds
- Creation of Spiro Compounds : Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates were synthesized, demonstrating the compound's utility in the synthesis of spiro compounds with potential pharmacological applications (Abe et al., 2010).
- Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's involvement in creating functionalized tetrahydropyridines (Zhu et al., 2003).
Development of Heterocyclic Systems
- Cyclopenta[c]pyridine Derivatives : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacted with cyanothioacetamide to give derivatives of the heterocyclic system cyclopenta[g]pyrido[2,1-b][1,3,5]thiadiazine (Dotsenko et al., 2008).
Mechanism of Action
Target of Action
The primary target of ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is the Protease Activated Receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor and has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
This compound
interacts with PAR1, inhibiting its activity . This interaction results in the prevention of platelet aggregation, which is primarily regulated by thrombin through actions on PAR1 .
Biochemical Pathways
The inhibition of PAR1 by This compound affects the thrombin-regulated platelet aggregation pathway . The downstream effects include the reduction of the rate of cardiovascular death, myocardial infarction, stroke, and urgent coronary revascularization .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been found to have poor metabolic stability in human and rat liver microsomes . Efforts have been made to improve their metabolic stability by the insertion of a heteroatom at C5 .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of platelet aggregation, leading to a decrease in thrombotic cardiovascular events .
Properties
IUPAC Name |
ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQKGKNFVKWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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